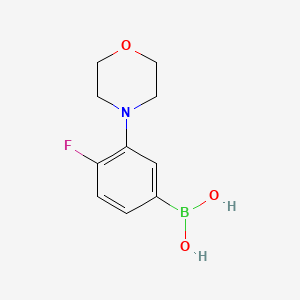

(4-Fluoro-3-morpholinophenyl)boronic acid

Description

Properties

IUPAC Name |

(4-fluoro-3-morpholin-4-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO3/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSMQSHSRZQGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)N2CCOCC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of (4-Fluoro-3-morpholinophenyl)boronic acid

An In-depth Technical Guide to the Synthesis of (4-Fluoro-3-morpholinophenyl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a highly valuable heterocyclic building block in modern medicinal chemistry. As a substituted arylboronic acid, its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical development.[1][2] The strategic incorporation of a morpholine moiety and a fluorine atom onto the phenylboronic acid scaffold imparts desirable characteristics to potential drug candidates. The morpholine group can enhance aqueous solubility and serve as a hydrogen bond acceptor, improving pharmacokinetic profiles. Concurrently, the fluorine atom often increases metabolic stability and binding affinity by modulating the electronic properties of the molecule.[1]

This guide provides a comprehensive overview of a robust and widely applicable protocol for the synthesis of this compound. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer field-proven insights into purification and characterization, thereby ensuring a reproducible and reliable outcome.

Synthetic Strategy: A Mechanistic Approach

The most efficient and common pathway to synthesize arylboronic acids involves the formation of an organometallic intermediate from an aryl halide, followed by electrophilic trapping with a borate ester.[3] Our strategy centers on a bromine-lithium exchange reaction, a powerful method for generating a highly reactive aryllithium species that can readily form the crucial carbon-boron bond.[3][4][5]

The synthesis is logically divided into two primary stages:

-

Preparation of the Key Precursor: Synthesis of the requisite aryl halide, 1-bromo-4-fluoro-3-morpholinobenzene . This molecule correctly positions the bromine atom for the subsequent lithiation and boronation at the desired C1 position.

-

Formation of the Boronic Acid: Conversion of the aryl bromide into the target boronic acid via low-temperature lithiation, reaction with a borate ester, and subsequent acidic hydrolysis.[6][7]

This approach is favored for its high efficiency and adaptability. The low-temperature conditions are critical for controlling the reactivity of the aryllithium intermediate, preventing side reactions and ensuring a high yield of the desired product.[7]

Visualizing the Synthetic Workflow

The following diagram outlines the high-level workflow from the starting aryl bromide to the final purified product.

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of Precursor (1-bromo-4-fluoro-3-morpholinobenzene)

While this precursor may be commercially available, a representative synthesis is presented here based on common organic transformations. The strategy involves the nitration of a commercially available fluorobromobenzene, followed by nucleophilic aromatic substitution with morpholine, and finally, reduction of the nitro group. Note: This section is illustrative of a plausible route; if the precursor is procured commercially, proceed to Part 2.

A more direct and often preferred industrial route involves the bromination of 1-fluoro-2-morpholinobenzene. For the purpose of this guide, we will assume the precursor is obtained and proceed to the core synthesis.

Part 2: Detailed Protocol for this compound

This protocol details the conversion of the aryl bromide precursor to the target boronic acid.

Causality Behind Experimental Choices:

-

Inert Atmosphere (Argon/Nitrogen): Organolithium reagents like n-BuLi are pyrophoric and react vigorously with oxygen and moisture. An inert atmosphere is mandatory for safety and to prevent quenching of the reactive species.

-

Anhydrous Solvents (THF): Water will instantly protonate and destroy the aryllithium intermediate. All solvents must be rigorously dried before use.

-

Low Temperature (-78 °C): The bromine-lithium exchange is rapid, but the resulting aryllithium is highly reactive and can deprotonate the solvent (THF) at higher temperatures. Maintaining a very low temperature ensures the stability of the intermediate until it can be trapped by the borate ester.[5][7]

-

Triisopropyl Borate: This electrophile is chosen over trimethyl borate as it is less reactive, providing better control over the reaction and often leading to cleaner product formation with fewer side products.

-

Acidic Quench: The initial reaction forms a boronate complex. Acidic hydrolysis is required to cleave the ester groups and generate the free boronic acid.[6][8]

Reagents and Equipment

| Reagent/Material | Molecular Wt. | Molar Equiv. | Notes |

| 1-bromo-4-fluoro-3-morpholinobenzene | 262.11 g/mol | 1.0 | Starting material |

| n-Butyllithium (n-BuLi) | 64.06 g/mol | 1.1 - 1.2 | Typically 1.6M or 2.5M solution in hexanes |

| Triisopropyl borate | 188.08 g/mol | 1.2 - 1.5 | Electrophile |

| Anhydrous Tetrahydrofuran (THF) | - | - | Solvent |

| Hydrochloric Acid (HCl) | - | - | 1N or 2N aqueous solution for workup |

| Ethyl Acetate / Diethyl Ether | - | - | Extraction solvent |

| Brine / Saturated NaCl | - | - | Aqueous wash |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent |

Equipment: Flame-dried, three-necked round-bottom flask; magnetic stirrer; argon/nitrogen inlet; low-temperature thermometer; syringes; dry ice/acetone bath.

Step-by-Step Experimental Procedure

-

Setup: Assemble the flame-dried three-necked flask under a positive pressure of argon or nitrogen. Equip it with a magnetic stir bar, a rubber septum, and a low-temperature thermometer.

-

Initial Dissolution: To the flask, add 1-bromo-4-fluoro-3-morpholinobenzene (1.0 eq) and anhydrous THF (to make a ~0.2 M solution).

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color.

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete bromine-lithium exchange.

-

Electrophile Addition: In a separate, dry flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF. Cool this solution to -78 °C.

-

Quenching: While maintaining the temperature at -78 °C, slowly add the triisopropyl borate solution to the aryllithium solution via syringe or cannula.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Hydrolysis: Carefully quench the reaction by slowly adding 1N HCl solution at 0 °C. Stir vigorously for 30-60 minutes until two clear layers form.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid, typically as a white or off-white solid.

Reaction Mechanism Visualization

The core of the synthesis involves a three-step sequence: transmetalation, nucleophilic attack, and hydrolysis.

Caption: Key mechanistic steps in the formation of the arylboronic acid.

Self-Validating Protocol: Purification and Characterization

The integrity of any synthesis rests on the purity of the final compound. Boronic acids present unique purification challenges due to their propensity to form cyclic, trimeric anhydrides known as boroxines upon dehydration, and their amphiphilic nature can lead to difficult chromatography.[9][10]

Recommended Purification Protocol: pH-Modulated Extraction

This technique leverages the acidic nature of the boronic acid group (pKa ~9) and is often more effective and scalable than chromatography.[11][12]

-

Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.

-

Basification: Extract the organic solution with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate to form the water-soluble sodium boronate salt, which partitions into the aqueous layer. Lipophilic, non-acidic impurities will remain in the organic layer.

-

Separation: Separate the layers and discard the organic layer.

-

Washing: Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

-

Acidification: Cool the aqueous layer in an ice bath and slowly re-acidify with cold 1N or 2N HCl until the pH is ~2-3. The pure boronic acid will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Alternative Purification: Recrystallization

If the product is of sufficient initial purity, recrystallization can be effective.[10][13]

-

Common solvent systems include mixtures of an organic solvent and water, or an ether/hexane system.

-

Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

Analytical Characterization

To confirm the identity and purity of the final product, the following analytical techniques are essential:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity. The spectra should show characteristic shifts for the aromatic protons, the morpholine protons, and the absence of the starting aryl bromide.

-

¹⁹F NMR: A singlet peak will confirm the presence and environment of the fluorine atom.

-

Mass Spectrometry (LC-MS or HRMS): To confirm the correct molecular weight of the compound.[8]

-

Melting Point: A sharp melting point range is indicative of high purity.

By rigorously applying these purification and characterization steps, the protocol becomes self-validating, ensuring the production of high-quality this compound suitable for downstream applications in drug discovery and development.

References

-

Wikipedia. Boronic acid. [Link]

-

MySkinRecipes. This compound. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society. [Link]

-

American Chemical Society. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Borylation of Aryl Chlorides: A Direct and General Route to Arylboronic Acids and Their Derivatives. Journal of the American Chemical Society. [Link]

-

ResearchGate. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. [Link]

- Google Patents.

-

ResearchGate. How to purify boronic acids/boronate esters?. [Link]

-

ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

-

Reddit. Purification of boronic acids? [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. [Link]

-

Pertusati, F., et al. Organic Syntheses Procedure: Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Organic Syntheses Procedure. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

ResearchGate. Reaction pathways for the lithiation. [Link]

-

Zhang, Z., et al. (2017). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Molecules. [Link]

-

Aldous, L., et al. (2015). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry. [Link]

- Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 8. sites.pitt.edu [sites.pitt.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Boronic acid - Wikipedia [en.wikipedia.org]

- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 13. reddit.com [reddit.com]

An In-Depth Technical Guide to (4-Fluoro-3-morpholinophenyl)boronic acid: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (4-Fluoro-3-morpholinophenyl)boronic acid

This compound, a specialized organoboron compound, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique trifunctionalized structure, featuring a boronic acid moiety, a fluorine atom, and a morpholine ring, offers a compelling combination of reactivity, physicochemical properties, and metabolic stability. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the synthesis of bioactive molecules through the Suzuki-Miyaura cross-coupling reaction. The strategic placement of the morpholine and fluorine substituents significantly enhances its utility in the development of novel therapeutics, making it a compound of considerable interest to researchers in drug discovery and development.[1]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and incorporation into drug candidates.

| Property | Value | Source |

| CAS Number | 1704073-35-7 | [2] |

| Molecular Formula | C₁₀H₁₃BFNO₃ | [3] |

| Molecular Weight | 225.03 g/mol | [2] |

| Appearance | Off-white to light yellow solid (typical) | General knowledge |

| Purity | ≥95% (Commercially available) | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from moisture | [1] |

Structural Diagram:

Caption: 2D structure of this compound.

The Role of Fluorine and Morpholine Substituents

The fluorine and morpholine moieties are not mere appendages; they are strategically incorporated to modulate the compound's properties for enhanced performance in both chemical reactions and biological systems.

-

Fluorine: The presence of a fluorine atom, a strong electron-withdrawing group, can significantly influence the electronic properties of the phenyl ring. This can impact the reactivity of the boronic acid in cross-coupling reactions and enhance the metabolic stability and bioavailability of the resulting molecules.[1]

-

Morpholine: The morpholine ring is a common pharmacophore in medicinal chemistry, often introduced to improve aqueous solubility, tune lipophilicity, and provide a handle for further functionalization. Its presence can also favorably impact a molecule's pharmacokinetic profile.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound lies in its use as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds found in many drug molecules.[1]

Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general, illustrative protocol. Researchers should optimize conditions for their specific substrates.

Materials:

-

This compound

-

Aryl halide or triflate (Ar-X)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Degassed water (if using aqueous base)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0-1.5 equivalents), the aryl halide/triflate (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Solvent Addition: Add the anhydrous solvent and, if applicable, degassed water.

-

Degassing: Purge the reaction mixture with an inert gas for 10-15 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is critical for reproducible and reliable experimental outcomes. The following are typical analytical methods employed.

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be adapted for purity assessment.

Illustrative HPLC Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation and confirmation. While a specific spectrum for this exact compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the substituent effects.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic protons would appear as complex multiplets in the range of δ 7.0-8.0 ppm.

-

The protons of the morpholine ring would be observed as two multiplets around δ 3.0-4.0 ppm.

-

The B(OH)₂ protons would likely appear as a broad singlet.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Aromatic carbons would resonate in the region of δ 115-165 ppm, with the carbon attached to the boron atom appearing as a broad signal.

-

The carbons of the morpholine ring would be expected around δ 50-70 ppm.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique structural features make it particularly well-suited for applications in drug discovery, where the introduction of fluorine and morpholine moieties can confer desirable pharmacokinetic and pharmacodynamic properties. A thorough understanding of its physicochemical properties, reactivity in Suzuki-Miyaura coupling, and appropriate analytical and handling procedures is essential for its successful application in the laboratory.

References

Sources

A Senior Application Scientist's Guide to (4-Fluoro-3-morpholinophenyl)boronic Acid for Advanced Drug Discovery

Abstract

This in-depth technical guide serves as a crucial resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures for drug discovery. We provide a comprehensive overview of (4-Fluoro-3-morpholinophenyl)boronic acid, a versatile and increasingly pivotal reagent in modern synthetic chemistry. This guide details its chemical properties, commercial sourcing, quality considerations, and provides field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions. By synthesizing technical data with practical, experience-driven insights, this document aims to empower scientists to effectively integrate this valuable building block into their synthetic workflows, accelerating the discovery and development of novel therapeutics.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

This compound (CAS No. 1704073-35-7) has emerged as a building block of significant interest within the pharmaceutical industry. Its utility is primarily centered on its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that is a cornerstone of modern carbon-carbon bond formation. The biaryl and heteroaryl motifs constructed using this reagent are prevalent in a vast array of biologically active molecules and approved drugs.[1]

The specific substitution pattern of this boronic acid offers a unique combination of properties that are highly desirable in drug candidates:

-

Fluorine Substitution: The fluorine atom at the 4-position can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by altering its electronic properties and pKa.

-

Morpholine Moiety: The morpholine group at the 3-position is a common feature in drug molecules, often introduced to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a handle for hydrogen bonding interactions with biological targets.

-

Boronic Acid Functionality: Boronic acids are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them ideal reagents for late-stage functionalization in complex synthetic routes.[2]

The convergence of these features in a single, readily available building block makes this compound a powerful tool for rapidly generating libraries of novel compounds with promising drug-like properties.

Commercial Suppliers and Quality Control Considerations

The reliable sourcing of high-quality starting materials is paramount to the success and reproducibility of any synthetic endeavor. This compound is available from several reputable chemical suppliers. When selecting a supplier, researchers should prioritize not only cost and availability but also the comprehensiveness of the analytical data provided.

Leading Commercial Suppliers

The following table summarizes key information for prominent suppliers of this compound and its close analogs. It is imperative for the end-user to verify the exact specifications and obtain a batch-specific Certificate of Analysis (CoA) prior to use.

| Supplier | Product Name | CAS Number | Purity Specification | Notes |

| Fluorochem | (4-Fluoro-3-(morpholinomethyl)phenyl)boronic acid | 1704063-95-5 | ≥98% | Note the "morpholinomethyl" substitution, a close analog.[3] |

| CymitQuimica | This compound | 1704073-35-7 | ≥95% | Distributes for Apollo Scientific.[4] |

| MySkinRecipes | This compound | 1704073-35-7 | ≥98% | Lists the compound as a cross-coupling reagent.[5] |

The Criticality of the Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document that provides a self-validating system for the quality of the reagent. Researchers must insist on a comprehensive, batch-specific CoA from their chosen supplier.

Key Parameters to Scrutinize on a CoA:

-

Identity Confirmation:

-

¹H and ¹³C NMR Spectroscopy: The spectra should be consistent with the proposed structure, showing the correct chemical shifts, integration values, and coupling patterns for the aromatic, morpholine, and boronic acid protons/carbons.

-

Mass Spectrometry (MS): The observed molecular ion peak should correspond to the calculated molecular weight of the compound.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the gold standard for assessing purity. The CoA should specify the detection wavelength (for HPLC) and the percentage purity. Purity levels of ≥98% are recommended for most applications to avoid the introduction of unknown impurities into the reaction.

-

Water Content (Karl Fischer Titration): Boronic acids can dehydrate to form boroxines. Knowing the water content is crucial for accurate stoichiometry calculations.

-

-

Physical Properties: Appearance (e.g., white to off-white solid) and melting point should be reported and consistent.

The following workflow diagram illustrates the logical process for qualifying a new batch of this compound.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

-

Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.

Causality and Field-Proven Insights:

-

Choice of Boronic Acid Equivalence: Using a slight excess of the boronic acid (1.2-1.5 equiv) can help drive the reaction to completion, especially if the boronic acid is prone to homocoupling or protodeboronation.

-

Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. Cesium carbonate is often more effective for less reactive aryl chlorides but is more expensive. The base activates the boronic acid by forming a more nucleophilic boronate species. [6]* Solvent System: A biphasic solvent system, often containing water, is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

Degassing: Thoroughly degassing the solvents is crucial to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which would halt the catalytic cycle.

Storage and Handling

Proper storage and handling are essential to maintain the integrity and reactivity of this compound.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. [5]It should be protected from moisture and light. Long-term storage under an inert atmosphere is recommended.

-

Handling: Handle the solid material in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. For weighing, it is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

Conclusion

This compound is a high-value synthetic intermediate that provides a direct route to molecular scaffolds of significant interest in pharmaceutical research. Its successful application hinges on the careful selection of high-purity material from reputable suppliers and the meticulous execution of well-designed cross-coupling protocols. By understanding the underlying principles of the Suzuki-Miyaura reaction and adhering to best practices for reagent handling and qualification, researchers can effectively leverage this powerful building block to accelerate their drug discovery programs. This guide provides the foundational knowledge and practical protocols to achieve this, bridging the gap between commercially available reagents and the synthesis of innovative new chemical entities.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

Sources

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound [myskinrecipes.com]

- 6. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to (4-Fluoro-3-morpholinophenyl)boronic Acid in Drug Discovery

Introduction: A Privileged Building Block in Modern Medicinal Chemistry

(4-Fluoro-3-morpholinophenyl)boronic acid is a specialized yet highly valuable reagent in the arsenal of medicinal chemists. Its structure is deceptively simple, yet it combines three key pharmacophoric elements that make it a powerful tool for constructing complex, biologically active molecules:

-

A Phenylboronic Acid Moiety: This functional group is the cornerstone of the Suzuki-Miyaura coupling reaction, one of the most robust and widely used methods for forming carbon-carbon bonds in pharmaceutical synthesis.[1][2] Boronic acids are generally stable, have low toxicity, and their derivatives are often crystalline and easy to handle, making them ideal for laboratory and industrial-scale synthesis.[3][4]

-

A Morpholine Ring: The morpholine heterocycle is considered a "privileged structure" in medicinal chemistry.[5][6] Its inclusion in a drug candidate can confer a range of beneficial properties. The morpholine nitrogen provides a weak basicity that can improve aqueous solubility and bioavailability, while the ether oxygen can act as a hydrogen bond acceptor, enhancing interactions with biological targets.[7][8] Furthermore, the morpholine ring often improves the pharmacokinetic profile of a molecule, contributing to better metabolic stability.[9]

-

A Fluorine Atom: The strategic placement of fluorine is a cornerstone of modern drug design.[10][11] As the most electronegative element, fluorine can profoundly influence a molecule's properties.[12][13] It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups, which can improve cell membrane permeability.[10][14]

The combination of these three features in a single, readily available building block makes this compound a go-to reagent for the synthesis of inhibitors targeting key signaling pathways, particularly in oncology and inflammation research.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is critical for its effective and safe use in the laboratory.

| Property | Value | Source/Comments |

| CAS Number | 1704073-35-7 | [15] |

| Molecular Formula | C₁₀H₁₃BFNO₃ | |

| Molecular Weight | 225.03 g/mol | [15] |

| Appearance | Typically an off-white to pale yellow solid | General observation from supplier data. |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Moisture sensitive. | [16] |

| Handling Precautions | Causes skin and serious eye irritation. May cause respiratory irritation. Wear protective gloves, clothing, and eye protection. Avoid breathing dust. | [17][18][19] |

Expert Insight on Stability and Synthesis:

While commercially available, understanding the synthesis of this reagent provides clues to potential impurities. A common synthetic route involves a lithium-bromine exchange from a protected aniline precursor, followed by quenching with a borate ester and subsequent hydrolysis.[20][21] This process highlights the importance of using anhydrous conditions during synthesis and storage to prevent premature hydrolysis and the formation of boroxine side products, which can complicate subsequent reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[22] This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an electrophilic carbon, typically from an aryl or heteroaryl halide (or triflate).

Workflow for Suzuki-Miyaura Coupling

Figure 1. General experimental workflow for a Suzuki-Miyaura coupling reaction.

Mechanistic Rationale (The "Why")

The Suzuki-Miyaura catalytic cycle is a well-studied process involving several key steps:[2][23]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. A base is essential here; it activates the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the transfer of the (4-fluoro-3-morpholinophenyl) group to the palladium.

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species.

The choice of catalyst, base, and solvent is critical and interdependent. For example, electron-rich phosphine ligands on the palladium catalyst can facilitate the oxidative addition step, while a moderately strong base like potassium carbonate or phosphate is often sufficient to promote transmetalation without causing unwanted side reactions.[24]

Reaction Scheme: A Case Study in PI3K Inhibitor Synthesis

This compound is a key building block in the synthesis of numerous kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[7][25][26] For instance, it has been utilized in the synthesis of advanced analogs of PI3K inhibitors like GSK2126458.[26]

Figure 2. Suzuki coupling to form a key PI3K inhibitor scaffold.Detailed Experimental Protocol: Synthesis of a Biaryl Scaffold

This protocol is a representative example of a Suzuki-Miyaura coupling using this compound. It is intended as a guide and may require optimization based on the specific aryl halide used.

Objective: To couple this compound with a generic heteroaryl bromide.

Materials:

-

This compound (1.0 equiv)

-

Heteroaryl bromide (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane (solvent)

-

Water (deionized)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the heteroaryl bromide, and potassium carbonate.

-

Inerting the Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water). The solution should be thoroughly degassed again by bubbling nitrogen through it for 10-15 minutes.

-

Causality Insight: The addition of water is often crucial. It helps to dissolve the inorganic base and can accelerate the transmetalation step.[2]

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-18 hours. The disappearance of the limiting starting material indicates completion.

-

Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[27]

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol, to afford the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This self-validating protocol includes clear steps for reaction setup, monitoring, and purification, with characterization serving as the final confirmation of success.

Conclusion and Future Outlook

This compound has established itself as a cornerstone building block in contemporary drug discovery. Its value lies in the predictable and efficient introduction of a fluorinated morpholinophenyl motif, a combination that consistently imparts favorable drug-like properties.[5][10] Its primary application in Suzuki-Miyaura coupling allows for the rapid generation of diverse chemical libraries and the optimization of lead compounds.[28][29] As research continues to focus on highly specific and potent kinase inhibitors and other targeted therapies, the demand for well-designed, functionalized building blocks like this will only increase, solidifying its role in the development of next-generation therapeutics.

References

-

Kourounakis, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link][5][6]

-

Gillis, E. P., et al. (2009). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][12]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link][5][6][9]

-

Begum, J., et al. (2021). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link][10]

-

Meade, E. A., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][11]

-

Meade, E. A., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link][13]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link][9]

-

Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link][7]

-

Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link][8]

-

Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry. [Link][25]

-

Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link][30]

-

Pokharel, Y. R., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. [Link][31]

-

Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters. [Link][26]

-

Sharma, G., et al. (2017). Design, synthesis and isoform selective PI3K inhibitory activity of modified B-ring Liphagal analogs. International Journal of Advance Research, Ideas and Innovations in Technology. [Link][32]

-

MySkinRecipes. This compound. MySkinRecipes Website. [Link][28]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link][29]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal Website. [Link][1]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link][3]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link][4]

-

Akkaya, B., et al. (2020). Biological and Medicinal Applications of Boronic Acids. ResearchGate. [Link][33]

-

Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. [Link][27]

-

DiCesare, N., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. [Link][20]

-

Yoneda Labs. (N.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link][2]

-

DiCesare, N., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. [Link][21]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link][23]

-

Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link][24]

-

Ghorab, M. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. [Link][34]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. This compound | CymitQuimica [cymitquimica.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

- 20. sites.pitt.edu [sites.pitt.edu]

- 21. researchgate.net [researchgate.net]

- 22. tcichemicals.com [tcichemicals.com]

- 23. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Organic Syntheses Procedure [orgsyn.org]

- 28. This compound [myskinrecipes.com]

- 29. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ijarse.com [ijarse.com]

- 33. researchgate.net [researchgate.net]

- 34. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of (4-Fluoro-3-morpholinophenyl)boronic acid

Introduction: The Critical Role of Solubility in the Application of (4-Fluoro-3-morpholinophenyl)boronic acid

This compound is a versatile building block in medicinal chemistry and organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] Its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents, is well-established.[1][2] The morpholine and fluorine substituents on the phenylboronic acid core can significantly influence the molecule's reactivity, selectivity, and, crucially, its physicochemical properties.[1]

A comprehensive understanding of the solubility profile of this compound is paramount for its effective application. Solubility impacts every stage of the drug development process, from reaction kinetics and purification to formulation and bioavailability.[3][4] Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification, and suboptimal pharmacokinetic profiles of the final active pharmaceutical ingredient (API).[3] This guide provides a detailed exploration of the factors governing the solubility of this compound and presents robust experimental protocols for its comprehensive characterization.

Physicochemical Properties and Structural Considerations

The solubility of a molecule is intrinsically linked to its structural and electronic properties. For this compound, several key features dictate its behavior in different solvent systems.

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₁₃BFNO₃ | [5] |

| Molecular Weight | 225.03 g/mol | [6] |

| Structure | (See Figure 1) | |

| pKa | Not experimentally determined. Estimated to be in the range of typical arylboronic acids (around 9). | N/A |

| logP | Not experimentally determined. The presence of both a lipophilic phenyl ring and hydrophilic morpholine and boronic acid groups suggests an amphiphilic character. | N/A |

Figure 1: Chemical Structure of this compound Source: PubChem CID 91759250[5]

The boronic acid moiety is a Lewis acid, capable of reversibly interacting with Lewis bases. In aqueous media, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[7] This equilibrium is pH-dependent and is a critical determinant of aqueous solubility. The fluorine atom, being electron-withdrawing, is expected to increase the acidity of the boronic acid (lower the pKa) compared to unsubstituted phenylboronic acid.[8] The morpholine group, a tertiary amine, can be protonated at low pH, introducing a positive charge and potentially increasing aqueous solubility in acidic conditions.

Boronic acids also have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which are generally less soluble than the corresponding monomeric acids.[3][9] This process is influenced by factors such as concentration, temperature, and the presence of water.

Factors Influencing Solubility: A Deeper Dive

The Profound Impact of pH on Aqueous Solubility

The pH of the aqueous medium has a pronounced effect on the solubility of arylboronic acids. The equilibrium between the neutral boronic acid and the anionic boronate species is key.[7] As the pH of the solution approaches and surpasses the pKa of the boronic acid, the equilibrium shifts towards the more soluble anionic boronate form, leading to a significant increase in solubility.[3]

Temperature Dependence of Solubility

The dissolution of most solid compounds, including boric acid and its derivatives, is an endothermic process.[10] Consequently, the solubility of this compound in most solvents is expected to increase with rising temperature.[11] This relationship is crucial for processes like crystallization and for determining appropriate storage conditions to prevent precipitation.[12]

Solvent Polarity and Organic Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The molecule's amphiphilic nature suggests it will exhibit some degree of solubility in a range of organic solvents. Generally, polar aprotic solvents like acetone and ethers are good solvents for phenylboronic acids, while nonpolar hydrocarbon solvents result in very low solubility.[13] Chloroform often provides moderate solubility.[13] Esterification of the boronic acid to a boronate ester typically enhances solubility in organic solvents.[14]

The Role of Excipients: Complexation with Polyols

A significant strategy to enhance the aqueous solubility of boronic acids is through the addition of polyols, such as mannitol or sorbitol.[3] These diol-containing molecules can form stable, cyclic boronate esters, which are often more soluble than the parent boronic acid.[3] This interaction also has the effect of lowering the apparent pKa of the boronic acid, further increasing solubility at physiological pH.[3]

Experimental Protocols for Solubility Determination

A systematic approach is essential for accurately characterizing the solubility profile of this compound. The following protocols provide a framework for these investigations.

Protocol 1: Aqueous Solubility Determination by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials and Equipment:

-

This compound

-

Purified water (e.g., Milli-Q)

-

Buffer solutions (pH 2, 4, 6, 7.4, 9, 10)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific buffer solution.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed for a short period to allow for preliminary settling of undissolved solid.

-

Centrifuge the samples to pellet the remaining solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.[15][16]

-

Calculate the solubility in mg/mL or mol/L.

Protocol 2: Organic Solvent Solubility Determination (Dynamic Method)

This method is suitable for determining the solubility of a compound in various organic solvents as a function of temperature.[13][17]

Materials and Equipment:

-

This compound

-

High-purity organic solvents (e.g., acetone, chloroform, dipropyl ether, methylcyclohexane)

-

Glass test tubes with stoppers

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath (e.g., oil bath)

-

Calibrated thermometer or temperature probe

Procedure:

-

Prepare a series of samples with known concentrations of this compound in the selected organic solvents.

-

Place a sample tube in the temperature-controlled bath and begin stirring.

-

Gradually increase the temperature of the bath while observing the sample for the complete dissolution of the solid.

-

Record the temperature at which the last solid particles disappear. This is the solubility temperature for that specific concentration.

-

Repeat this process for each concentration and solvent to generate a solubility curve.

Protocol 3: pKa Determination by Potentiometric Titration

Determining the pKa is crucial for understanding the pH-solubility profile.

Materials and Equipment:

-

This compound

-

Standardized hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions

-

Potassium chloride (KCl) for maintaining ionic strength

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of water containing a background electrolyte (e.g., 0.1 M KCl).

-

Titrate the solution with a standardized NaOH solution, recording the pH after each addition of titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added.

-

The pKa can be determined from the pH at the half-equivalence point.

Analytical Methods for Quantification

Accurate quantification is the cornerstone of reliable solubility data. Several methods are suitable for boronic acids.

-

High-Performance Liquid Chromatography (HPLC): This is a widely used and versatile technique. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or acetic acid) is a common starting point.[18] Detection can be achieved using a UV detector.

-

UV-Vis Spectrophotometry: This method is simpler than HPLC but may be less specific. It requires the compound to have a chromophore and is best suited for pure solutions. A calibration curve must be generated to relate absorbance to concentration.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This highly sensitive technique quantifies the boron content, providing an indirect measure of the compound's concentration.[19]

-

Fluorometric Methods: Some boronic acids can form fluorescent complexes with reagents like alizarin, allowing for sensitive detection.[16]

Conclusion and Future Directions

While specific experimental solubility data for this compound is not extensively published, this guide provides a robust framework for its determination. By understanding the key physicochemical drivers of solubility and employing the detailed protocols herein, researchers can generate the critical data needed to optimize its use in synthesis, formulation, and drug discovery. The interplay of pH, temperature, solvent choice, and the potential for complexation offers multiple avenues to modulate and enhance the solubility of this important chemical entity. Future work should focus on generating and publishing this empirical data to create a comprehensive, publicly available solubility profile for this compound and its analogues.

References

- UNT Digital Library. (n.d.). Literature Review of Boric Acid Solubility Data.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying 2-Borono-4,5-dimethoxybenzoic Acid Derivatives.

- KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications.

- ResearchGate. (n.d.). Effect of the temperature on water solubility and the first dissociation constant K a of boric acid.

- Sumitomo Chemical. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates.

- PubChem. (n.d.). This compound.

- BenchChem. (n.d.). Navigating the Challenges of 1,10- Phenanthroline-2-boronic Acid: A Technical Guide to Solubility and Stability in Organic Solvents.

- SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- University of Groningen. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.

- ResearchGate. (n.d.). Solubility of boric acid (and boron concentration) depending on the temperature in aerated water at an ambient pressure.

- CymitQuimica. (n.d.). This compound.

- PMC. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- International Journal of New Chemistry. (2018). The Study of dissolution Boric acid in different temperature conditions, the DFT method.

- ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.

- Bio-protocol. (n.d.). Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay.

- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.

- Google Patents. (n.d.). Formulation of boronic acid compounds.

- MySkinRecipes. (n.d.). This compound.

- MedChemComm. (n.d.). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.

- ResearchGate. (n.d.). Selected boronic acids and their pKa values.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C10H13BFNO3 | CID 91759250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US20020188100A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]

- 10. ijnc.ir [ijnc.ir]

- 11. digital.library.unt.edu [digital.library.unt.edu]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. edepot.wur.nl [edepot.wur.nl]

- 17. benchchem.com [benchchem.com]

- 18. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 19. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Building Block: A Technical Guide to (4-Fluoro-3-morpholinophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(4-Fluoro-3-morpholinophenyl)boronic acid , a compound increasingly recognized for its pivotal role in medicinal chemistry, stands as a testament to the ongoing evolution of synthetic organic chemistry. This technical guide delves into the discovery, history, and synthetic methodologies of this crucial building block, providing insights for its effective application in drug discovery and development.

Introduction: A Modern Staple in Suzuki-Miyaura Coupling

This compound (CAS RN: 1704073-35-7) has emerged as a valuable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1][2] Its utility is most pronounced in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, which is fundamental to the synthesis of numerous pharmaceutical compounds.[1] The strategic placement of a fluorine atom and a morpholine group on the phenylboronic acid scaffold imparts unique electronic properties and steric influences, enhancing its reactivity and selectivity in the synthesis of complex biaryl structures, which are common motifs in modern drug candidates.[1]

The Unwritten History: De Novo Synthesis in Pharmaceutical Innovation

While a singular, seminal publication detailing the initial "discovery" of this compound remains elusive in public scientific literature, its history is intrinsically linked to the proprietary research and development pipelines of the pharmaceutical industry. Such specialized building blocks are often synthesized on-demand as key intermediates for the construction of complex drug molecules. Their first appearance is typically embedded within the experimental sections of patents protecting novel therapeutic agents. The synthesis of this particular boronic acid is a prime example of a needs-driven innovation within a drug discovery program, where the desired structural features of a final drug candidate dictated the creation of this specific synthetic tool.

The Genesis of a Precursor: Synthesis of 3-Fluoro-4-morpholinoaniline

The logical and most practiced synthetic route to this compound begins with the preparation of its aniline precursor, 3-Fluoro-4-morpholinoaniline . The synthesis of this intermediate is a multi-step process that leverages well-established organic transformations.

A common starting point is the nucleophilic aromatic substitution (SNAr) reaction on a difluoronitrobenzene derivative. For instance, reacting 1,2-difluoro-4-nitrobenzene with morpholine yields 4-(2-fluoro-4-nitrophenyl)morpholine. This is followed by the reduction of the nitro group to an amine, often achieved using reagents like iron powder with ammonium chloride, to afford 3-Fluoro-4-morpholinoaniline.

The Final Transformation: From Aniline to Boronic Acid

The conversion of 3-Fluoro-4-morpholinoaniline to the target boronic acid can be accomplished through several established methods for the synthesis of arylboronic acids. A prevalent strategy involves a lithium-halogen exchange followed by borylation. This multi-step process is outlined below.

Step-by-Step Synthetic Protocol

A plausible and widely applicable synthetic protocol for this compound from its aniline precursor is as follows:

-

Diazotization of the Aniline: The synthesis commences with the diazotization of 3-Fluoro-4-morpholinoaniline. This is typically achieved by treating the aniline with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is highly reactive and is generally used immediately in the subsequent step.

-

Sandmeyer-type Reaction for Halogenation: The diazonium salt is then subjected to a Sandmeyer-type reaction to introduce a bromine or iodine atom onto the aromatic ring. For example, treatment with copper(I) bromide or potassium iodide facilitates the replacement of the diazonium group with a halogen, yielding 4-bromo-1-fluoro-2-morpholinobenzene or 4-iodo-1-fluoro-2-morpholinobenzene. This halogenated intermediate is crucial for the subsequent borylation step.

-

Lithium-Halogen Exchange and Borylation: The halogenated intermediate is then dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C). An organolithium reagent, most commonly n-butyllithium, is added dropwise to perform a lithium-halogen exchange, generating a highly reactive aryllithium species. This intermediate is immediately quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate.

-

Hydrolysis to the Boronic Acid: The final step is the acidic workup of the resulting boronate ester. The reaction mixture is carefully quenched with an aqueous acid, such as hydrochloric acid, which hydrolyzes the ester to afford the desired this compound. The product can then be isolated and purified using standard techniques like crystallization or chromatography.

Applications in Drug Discovery: A Versatile Synthetic Tool

The primary application of this compound lies in its use as a key building block in the synthesis of complex organic molecules for drug discovery. Its utility in Suzuki-Miyaura coupling reactions allows for the efficient construction of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the morpholine moiety can improve pharmacokinetic properties and provide a handle for further functionalization.

| Property | Significance in Drug Discovery |

| Fluorine Substitution | Can enhance metabolic stability, binding affinity, and lipophilicity. |

| Morpholine Moiety | Often improves aqueous solubility and pharmacokinetic properties. Can act as a hydrogen bond acceptor. |

| Boronic Acid Functionality | Enables versatile C-C bond formation via Suzuki-Miyaura coupling. |

Conclusion: An Indispensable Reagent for Modern Medicinal Chemistry

This compound, while lacking a celebrated discovery story, has quietly become an indispensable tool in the medicinal chemist's arsenal. Its synthesis, born out of the necessity of pharmaceutical research, highlights the dynamic interplay between target-oriented synthesis and the development of novel chemical reagents. As the demand for structurally complex and functionally optimized drug candidates continues to grow, the importance of specialized building blocks like this compound is set to increase, further solidifying its place in the landscape of modern drug discovery.

References

[1] MySkinRecipes. This compound. Available at: [Link]

[3] Doron Scientific. This compound. Available at: [Link]

[4] APEX science. This compound. Available at: [Link]

[5] LookChem. Casno:1704073-35-7. Available at: [Link]

[6] McGrory, R. (2023). Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids. Enlighten Theses. Available at: [Link]

[7] The Royal Society of Chemistry. (2020). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Available at: [Link]

[2] Scientia. (2017). SUPPLEMENTARY INFORMATION Expanding the diversity at C-4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones to achieve biological activity against ZAP-70. Available at: [Link]

[8] Google Patents. DK/EP 3207035 T3. Available at:

[9] DOI. Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. Available at: [Link]

PubChem. 4-Fluorophenylboronic acid. Available at: [Link]

Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Available at:

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemimpex.com [chemimpex.com]

- 8. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 9. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Synthesis of Biaryl Compounds with (4-Fluoro-3-morpholinophenyl)boronic Acid

Introduction: The Strategic Importance of Substituted Biaryls

Biaryl scaffolds are privileged structures in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C(sp²)–C(sp²) bonds, enabling the efficient synthesis of these complex molecules.[1][2][3][4] The choice of boronic acid is critical, as its substituents dictate the physicochemical properties and biological activity of the final biaryl product.

(4-Fluoro-3-morpholinophenyl)boronic acid is a particularly valuable building block. The fluorine atom can enhance metabolic stability and binding affinity, while the morpholine moiety often improves aqueous solubility and can act as a hydrogen bond acceptor—properties highly desirable in drug development.[5] This document provides a detailed protocol for the application of this compound in Suzuki-Miyaura coupling reactions, offering insights into the mechanistic rationale behind the procedural steps to ensure reliable and high-yielding syntheses.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][4]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The base plays a critical role here, activating the boronic acid by forming a more nucleophilic borate species (e.g., [Ar²B(OH)₃]⁻), which then readily undergoes transmetalation with the Pd(II) complex.[2][6]

-

Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the palladium, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[2][4]

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Synthesis Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Reaction conditions may require optimization depending on the specific aryl halide used.

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Stoichiometry | Typical Amount (for 1 mmol scale) |

| Aryl Bromide (Ar¹-Br) | Varies | Varies | 1.0 equiv | 1.0 mmol |

| This compound | 1704073-35-7 | 225.02 | 1.2 - 1.5 equiv | 1.2 - 1.5 mmol (270 - 338 mg) |

| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 72287-26-4 | 816.64 | 0.05 - 0.1 equiv | 0.05 - 0.1 mmol (41 - 82 mg) |

| Base (e.g., K₂CO₃ or Cs₂CO₃) | 584-08-7 | 138.21 | 2.0 - 3.0 equiv | 2.0 - 3.0 mmol (276 - 415 mg) |

| Solvent System (e.g., 1,4-Dioxane/H₂O) | Varies | Varies | - | 4:1 ratio (e.g., 8 mL / 2 mL) |

Expertise Note: The choice of catalyst, base, and solvent is interdependent.

-

Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of substrates. For more challenging couplings, other catalysts like Pd(PPh₃)₄ or those with specialized phosphine ligands might be beneficial.[3][4]

-

Base: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃), especially for less reactive aryl chlorides or sterically hindered substrates, due to its higher solubility and basicity.[3]

-

Solvent: A biphasic solvent system like dioxane/water or toluene/water is common.[7] The water is essential for dissolving the inorganic base and facilitating the formation of the active borate species.

Experimental Workflow

Caption: High-level overview of the experimental workflow.

Step-by-Step Procedure

1. Reaction Setup:

-

To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Trustworthiness Check: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide.

2. Catalyst Addition and Degassing:

-

Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This process is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like homocoupling of the boronic acid.

-

Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

-

Add the degassed solvent system (e.g., 1,4-Dioxane and water, in a 4:1 ratio) via syringe.

-

Expertise Note: Degassing the solvent prior to addition is critical for sensitive catalysts. This can be done by bubbling an inert gas through the solvent for 15-20 minutes.

3. Reaction Execution:

-

Place the sealed vessel in a preheated oil bath or heating mantle set to 85-100 °C.

-